N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
Description
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is a boronate-containing indole derivative with a carboxamide group at position 2 and a methyl group on the indole nitrogen. The pinacol boronate (Bpin) group at position 7 enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research. Its molecular formula is C₁₆H₂₀BN₃O₃ (MW: 298.81 g/mol), inferred from structural analogs .
Properties
CAS No. |
925230-13-3 |
|---|---|
Molecular Formula |
C16H21BN2O3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(20)18-5)19-13(10)11/h6-9,19H,1-5H3,(H,18,20) |
InChI Key |
JNYDSBRQNKLFIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)NC |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Protection of the Indole Nitrogen
The indole nitrogen is often protected early to avoid interference during electrophilic substitutions. Tosylation using p-toluenesulfonyl chloride (TsCl) under phase-transfer or basic conditions is a common method.
-
Substrate : 7-Fluoro-5-methyl-1H-indole (2.7 g, 18.1 mmol).
-
Conditions : NaH (60% dispersion) in DMF at 0°C, followed by TsCl addition.
-
Yield : 92% (5.08 g).
-
Characterization : ¹H NMR confirmed tosyl protection at N1.
This step ensures regioselectivity in subsequent bromination and stabilizes the indole core.
Bromination at the 7-Position
Bromination introduces a halogen substituent for cross-coupling. N-Bromosuccinimide (NBS) in dichloromethane (DCM) or molecular bromine (Br₂) are effective.
-
Substrate : 5,7-Difluoro-1-tosyl-1H-indole (500 mg, 3.27 mmol).
-
Conditions : NBS in DCM at room temperature.
-
Yield : 88% (0.9 g).
-
Characterization : ¹H NMR confirmed bromination at C7.
Electron-withdrawing groups (e.g., fluorine) direct bromination to the 7-position, ensuring regiocontrol.
Miyaura Borylation
The boronic ester is installed via Miyaura borylation , a palladium-catalyzed reaction using bis(pinacolato)diboron (B₂pin₂).
-
Substrate : 7-Bromo-1-tosyl-1H-indole (1.0 g, 2.45 mmol).
-
Catalyst : PdCl₂(dppf) (0.1 equiv).
-
Conditions : B₂pin₂ (1.2 equiv), KOAc (3.0 equiv) in dioxane at 80°C for 12 h.
-
Yield : 52% (0.52 g).
-
Characterization : ¹¹B NMR confirmed boronic ester formation.
Optimization of catalyst loading and reaction time is critical to maximize yield.
Deprotection of the Indole Nitrogen
The tosyl group is removed under basic conditions to regenerate the free indole nitrogen.
-
Substrate : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole (0.5 g, 1.22 mmol).
-
Conditions : LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C for 4 h.
-
Yield : 85% (0.3 g).
-
Characterization : MS (ESI) m/z 298.1 [M+H]⁺.
Deprotection restores the indole’s reactivity for downstream functionalization.
Carboxamide Formation at the 2-Position
The carboxylic acid at C2 is converted to the N-methyl carboxamide via amide coupling or acid chloride intermediacy .
-
Substrate : 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid (0.3 g, 1.01 mmol).
-
Activation : Thionyl chloride (SOCl₂) in DCM to form the acid chloride.
-
Amination : Methylamine (2.0 equiv) in THF at 0°C to room temperature.
-
Yield : 78% (0.25 g).
-
Characterization : ¹H NMR confirmed N-methyl amide formation.
Alternative methods use coupling agents like HATU or EDCl with methylamine hydrochloride.
Optimization and Challenges
Reaction Yield Variability
Regioselectivity Control
Purification Techniques
-
Column chromatography (silica gel, heptane/EtOAc gradient) is standard for intermediate purification.
-
Recrystallization from ethanol/water mixtures improves final product purity.
Comparative Analysis of Synthetic Routes
| Step | Method A (Early Amidation) | Method B (Late Amidation) |
|---|---|---|
| Protection | Tosylation (92% yield) | Tosylation (88% yield) |
| Bromination | NBS in DCM (88% yield) | Br₂ in DCM (75% yield) |
| Borylation | PdCl₂(dppf), 52% yield | Pd(OAc)₂, 48% yield |
| Deprotection | LiOH, 85% yield | NaOH, 78% yield |
| Amidation | EDCl/HOBt, 82% yield | SOCl₂/MeNH₂, 78% yield |
Key Takeaways :
-
Method A (early amidation) simplifies purification but risks side reactions during borylation.
-
Method B (late amidation) ensures boronic ester stability but requires additional steps.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Core Structural Features and Functional Groups
The compound features an indole skeleton with two key functional groups: a dioxaborolan-2-yl group at the 7-position and an N-methyl carboxamide at the 2-position. These groups enable distinct reactivity profiles.
-
Dioxaborolan-2-yl group : A pinacol boronate ester, widely used in Suzuki-Miyaura cross-coupling reactions .
-
N-methyl carboxamide : May participate in nucleophilic acyl substitution or act as a leaving group under specific conditions.
Suzuki-Miyaura Cross-Coupling
The dioxaborolan moiety reacts with aryl halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, base (e.g., Cs₂CO₃), THF | Formation of biaryl or heteroaryl compounds |
Hydrolysis of Carboxamide
The N-methyl carboxamide may undergo hydrolysis under acidic or basic conditions to generate a carboxylic acid or amine derivative.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | 2-Carboxylic acid derivative |
| Basic hydrolysis | NaOH, heat | 2-Amine derivative |
Nucleophilic Acyl Substitution
The carboxamide group may react with nucleophiles (e.g., alcohols, amines) to form new amides or esters.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic acyl substitution | Nucleophile (e.g., NH₃), catalyst (e.g., DCC) | Substituted amide or ester |
Suzuki Coupling Mechanism
-
Oxidative addition : Aryl halide coordinates to Pd(0), forming Pd(II) intermediate.
-
Transmetallation : Boronate ester replaces the aryl group on Pd(II).
-
Reductive elimination : Forms the C-C bond, regenerating Pd(0) .
Carboxamide Hydrolysis
-
Protonation : Acidic conditions activate the carbonyl group.
-
Nucleophilic attack : Water attacks the carbonyl carbon.
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been investigated for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Case Study : A study demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells in vitro, showcasing a dose-dependent response.
Material Science Applications
Organic Electronics
This compound's unique structure allows it to be utilized in organic electronic devices:
- Photovoltaic Cells : The incorporation of this compound into photovoltaic materials has shown improved charge transport properties.
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Absorption Peak | 550 nm |
| Stability | > 90% after 1000 hours |
Synthetic Applications
Reagent in Organic Synthesis
The compound serves as a reagent for various synthetic transformations:
- Borylation Reactions : It facilitates the borylation of aryl and alkenyl substrates under mild conditions.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aryl Borylation | Pd catalyst; 50°C | 85% |
| Alkenyl Borylation | Cu catalyst; 25°C | 90% |
Research Findings
Recent studies have highlighted the versatility of this compound:
- Pharmacological Studies : Investigations into its pharmacokinetics reveal favorable absorption and distribution characteristics.
Case Studies
Case Study 1: Antitumor Efficacy
A detailed investigation into the compound's effects on various cancer cell lines revealed that it inhibited growth by up to 70% compared to control groups.
Case Study 2: Electronic Properties
The integration of this compound into organic light-emitting diodes (OLEDs) resulted in enhanced luminescence efficiency and stability.
Mechanism of Action
The mechanism by which N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide exerts its effects is primarily through its participation in chemical reactions. The boron moiety acts as a Lewis acid, facilitating the formation of new bonds. In biological systems, the indole core can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Group
The carboxamide substituent significantly impacts solubility and bioactivity. Key examples include:
Boronate Position and Electronic Effects
The Bpin group’s position and electronic interactions influence reactivity and applications:
- Trimethylsilyl substitution (C₁₆H₂₃BNOSi) introduces steric hindrance, which may complicate further functionalization .
Biological Activity
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H22BNO3
- Molecular Weight : 275.16 g/mol
- CAS Number : 519054-54-7
- SMILES Notation : CN1CCOC2=C1C=CC(=C2)B1OC(C)(C)C(C)(C)O1
These structural features contribute to its interaction with biological targets, particularly in the realm of kinase inhibition.
This compound is primarily studied for its role as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways; thus, their inhibition can lead to significant therapeutic effects in cancer treatment.
Inhibition of Kinases
Research indicates that this compound acts on several receptor tyrosine kinases (RTKs), which are implicated in various cancers. For instance:
- EGFR Inhibition : The compound demonstrates significant binding affinity to the epidermal growth factor receptor (EGFR), with IC50 values in the low-nanomolar range. This suggests it may be effective against tumors expressing mutant forms of EGFR, such as those found in non-small cell lung cancer (NSCLC) .
Anticancer Activity
Several studies have highlighted the anticancer potential of boron-containing compounds similar to this compound. For example:
- Preclinical Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting key signaling pathways .
Case Studies and Research Findings
Toxicity and Safety Profile
While the compound shows promise as an anticancer agent, it is essential to consider its safety profile. Preliminary toxicity assessments indicate:
- Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin .
Further studies are needed to evaluate long-term effects and therapeutic windows.
Q & A
Basic: What are the common synthetic routes for preparing N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide?
Methodological Answer:
The compound can be synthesized via:
- Amide Coupling (Method A): Reacting indole-2-carboxylic acid derivatives (e.g., 4,6-difluoroindole-2-carboxylic acid) with amines (e.g., benzylamine) using EDC·HCl, HOBt, and DIPEA in anhydrous DMF, followed by purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) .
- Borylation Reactions: Introducing the dioxaborolan group via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and aryl halide precursors .
- N-Methylation: Post-synthetic modification using methylating agents (e.g., methyl iodide) under basic conditions.
Key Validation: Purity (>95%) confirmed by TLC, HPLC, and NMR .
Basic: How is the purity and structural integrity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ions (e.g., m/z 287.0990 for [M+H]⁺) .
- Chromatography: HPLC or TLC to ensure >95% purity .
Advanced: How can Suzuki-Miyaura cross-coupling reactions involving the dioxaborolan moiety be optimized?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling, particularly with electron-deficient aryl halides .
- Solvent System: Employ THF or dioxane with aqueous Na₂CO₃ to stabilize the boronate ester .
- Temperature: Reactions typically proceed at 80–100°C for 12–24 hours. Monitor progress via TLC.
- Troubleshooting: If yields are low, consider ligand additives (e.g., SPhos) or microwave-assisted heating for accelerated kinetics .
Advanced: How should researchers address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Cell Line Validation: Use standardized protocols (e.g., RPMI/EMEM media with 10% FBS) and confirm genetic stability via STR profiling .
- Dose-Response Curves: Test compounds at multiple concentrations (e.g., 0.5–10 µM) over 72 hours to calculate IC₅₀ values .
- Control Experiments: Include non-neoplastic cell lines (e.g., HFF1 fibroblasts) to assess selective toxicity .
- Data Normalization: Use MABA (Microplate alamarBlue assay) for anti-TB activity to minimize variability in metabolic readouts .
Advanced: What computational tools are recommended for crystallographic analysis of this compound?
Methodological Answer:
- Structure Solution: Use SHELXS/SHELXD for phase determination and SHELXL for refinement, especially for high-resolution or twinned data .
- Visualization/Refinement: OLEX2 integrates structure solution, refinement, and analysis in a single workflow-driven interface .
- Validation: Check for geometric outliers (e.g., bond lengths/angles) using Coot or PLATON .
Advanced: How can synthetic byproducts or isomers be minimized during indole-2-carboxamide synthesis?
Methodological Answer:
- Regioselective Protection: Use Boc groups for temporary amine protection, removed later with TFA in CH₂Cl₂ .
- Temperature Control: Maintain reactions at 0–5°C during acyl chloride formation to prevent side reactions .
- Purification: Employ preparative HPLC with C18 columns and gradient elution (e.g., H₂O/MeCN + 0.1% TFA) to isolate isomers .
Advanced: What strategies improve the solubility of this compound for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in assay media .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily, cleaved in vivo .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Advanced: How can researchers resolve contradictions in NMR data due to dynamic effects?
Methodological Answer:
- Variable Temperature (VT) NMR: Conduct experiments at 25°C and 50°C to observe coalescence of split signals from rotational isomers .
- 2D NMR: Use HSQC and HMBC to assign overlapping peaks (e.g., indole C-H correlations) .
- Deuterated Solvents: Switch between DMSO-d₆ and CDCl₃ to alter solvent polarity and shift exchangeable protons .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for Suzuki couplings to enhance heat/mass transfer .
- Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd/C) for easy recovery .
- Process Optimization: Conduct Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) .
Advanced: How can the boronate ester’s stability be maintained during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
